5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the CAS Number: 1190321-63-1 . It has a molecular weight of 227.06 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7BrN2O/c1-12-8-6(9)4-5-2-3-10-7(5)11-8/h2-4H,1H3,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry, sealed environment at room temperature .Scientific Research Applications
Synthesis of Heterocycles
5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine serves as a precursor in the synthesis of diverse heterocyclic compounds. For instance, its derivatization into regiospecific allylic mono- and dibrominated compounds facilitates the creation of heterocycles, showcasing its utility in organic synthesis and pharmaceutical research (Martins, 2002).
Total Synthesis of Natural Alkaloids
This compound is instrumental in the total synthesis of natural alkaloids like variolin B and deoxyvariolin B. Through selective and sequential palladium-mediated functionalization, researchers have developed methods to synthesize these alkaloids, highlighting its significance in medicinal chemistry (Baeza et al., 2010).
Antiviral Activity
5-Substituted derivatives of related pyrimidine analogues, prepared through reactions involving this compound, exhibit marked antiretroviral activity. This demonstrates its potential in the development of new antiviral medications, particularly for retroviruses including HIV (Hocková et al., 2003).
Antibacterial Properties
Derivatives of this compound have been evaluated for their antibacterial properties against a variety of bacterial strains. This research underscores its potential application in combating bacterial infections and in the development of new antibiotics (Bogdanowicz et al., 2013).
Synthesis of Pyridylboronic Acids
The versatility of this compound is further demonstrated in its use for synthesizing functionalized pyridylboronic acids, which are crucial intermediates in cross-coupling reactions. Such reactions are foundational in the synthesis of heteroarylpyridine derivatives, emphasizing its role in organic synthesis and drug discovery (Parry et al., 2002).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
5-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-6(9)4-5-2-3-10-7(5)11-8/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBQDBZOMDGVLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CNC2=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696638 | |
Record name | 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190321-63-1 | |
Record name | 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.